3-Phenyl-1,2,4-oxadiazol-5-yl dibutylcarbamodithioate
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Overview
Description
3-Phenyl-1,2,4-oxadiazol-5-yl dibutylcarbamodithioate is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1,2,4-oxadiazol-5-yl dibutylcarbamodithioate typically involves the reaction of phenylhydrazine with carbon disulfide and dibutylamine under specific conditions. The reaction is carried out in the presence of a base such as potassium hydroxide, which facilitates the formation of the oxadiazole ring. The reaction mixture is usually refluxed for several hours, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-1,2,4-oxadiazol-5-yl dibutylcarbamodithioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the phenyl ring .
Scientific Research Applications
3-Phenyl-1,2,4-oxadiazol-5-yl dibutylcarbamodithioate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of certain bacteria and fungi.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with specific cellular pathways.
Mechanism of Action
The mechanism of action of 3-Phenyl-1,2,4-oxadiazol-5-yl dibutylcarbamodithioate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors involved in critical cellular processes. For example, it has been shown to affect acetylcholine receptors, leading to disruptions in neurotransmission. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 3-Phenyl-1,2,4-oxadiazol-5-yl propanoic acid
- 5-Phenyl-1,3,4-oxadiazol-2-yl phenylamine
- 3,5-Bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole
Uniqueness
Compared to similar compounds, 3-Phenyl-1,2,4-oxadiazol-5-yl dibutylcarbamodithioate stands out due to its unique dibutylcarbamodithioate moiety. This functional group imparts distinct chemical and biological properties, such as enhanced lipophilicity and the ability to form stable metal complexes. These characteristics make it a valuable compound for various applications in research and industry .
Properties
CAS No. |
62652-49-7 |
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Molecular Formula |
C17H23N3OS2 |
Molecular Weight |
349.5 g/mol |
IUPAC Name |
(3-phenyl-1,2,4-oxadiazol-5-yl) N,N-dibutylcarbamodithioate |
InChI |
InChI=1S/C17H23N3OS2/c1-3-5-12-20(13-6-4-2)17(22)23-16-18-15(19-21-16)14-10-8-7-9-11-14/h7-11H,3-6,12-13H2,1-2H3 |
InChI Key |
DPIJYLRYWUCFOI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C(=S)SC1=NC(=NO1)C2=CC=CC=C2 |
Origin of Product |
United States |
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